molecular formula C15H16BrN5O6 B7908440 Brimonidine tartrate CAS No. 109826-56-4

Brimonidine tartrate

Número de catálogo: B7908440
Número CAS: 109826-56-4
Peso molecular: 442.22 g/mol
Clave InChI: QZHBYNSSDLTCRG-LREBCSMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tartrato de brimonidina: es un agonista altamente selectivo del receptor adrenérgico alfa-2 que se utiliza principalmente en el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. También se utiliza para aliviar el eritema facial asociado con la rosácea . Este compuesto funciona al reducir la producción de humor acuoso y aumentar su flujo de salida, lo que reduce la presión intraocular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tartrato de brimonidina se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de 5-bromo-6-nitroquinoxalina con etilendiamina para formar 5-bromo-6-(2-imidazolin-2-ilamino)quinoxalina. Este intermedio se hace reaccionar entonces con ácido tartárico para producir tartrato de brimonidina .

Métodos de producción industrial: En entornos industriales, el tartrato de brimonidina se produce utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad . El producto final se formula en soluciones o geles oftálmicos para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: El tartrato de brimonidina experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

    Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

    Reducción: Borohidruro de sodio u otros agentes reductores.

    Sustitución: Nucleófilos como aminas o tioles.

Principales productos formados:

Aplicaciones Científicas De Investigación

El tartrato de brimonidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El tartrato de brimonidina ejerce sus efectos activando los receptores adrenérgicos alfa-2. Esta activación inhibe la adenilato ciclasa, reduciendo los niveles de AMP cíclico y disminuyendo la producción de humor acuoso por el cuerpo ciliar. Además, aumenta el flujo de salida uveoscleral, lo que reduce aún más la presión intraocular . En el tratamiento de la rosácea, el tartrato de brimonidina causa vasoconstricción de los vasos sanguíneos, reduciendo el enrojecimiento facial .

Comparación Con Compuestos Similares

Compuestos similares:

Unicidad: El tartrato de brimonidina es único debido a su alta selectividad por los receptores adrenérgicos alfa-2, lo que da como resultado menos efectos secundarios en comparación con otros agonistas alfa-2. También es el único agonista selectivo del receptor adrenérgico alfa que está aprobado para el tratamiento crónico del glaucoma .

Actividad Biológica

Brimonidine tartrate is an alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity extends beyond intraocular pressure (IOP) reduction, encompassing neuroprotective effects and potential antimicrobial properties. This article delves into the compound's biological activity, supported by various studies and clinical trials.

Brimonidine exerts its effects by selectively binding to alpha-2 adrenergic receptors (α2-AR) in the eye, leading to reduced aqueous humor production and increased uveoscleral outflow, thereby lowering IOP. The specificity for α2-AR is crucial as it minimizes systemic side effects commonly associated with non-selective adrenergic agonists .

Table 1: Mechanisms of this compound

MechanismDescription
Aqueous Humor Production Decreases production via α2-AR activation
Uveoscleral Outflow Enhances outflow, contributing to reduced IOP
Neuroprotection Protects retinal ganglion cells from glutamate-induced toxicity

Intraocular Pressure Reduction

This compound has demonstrated significant efficacy in lowering IOP in patients with glaucoma. A study reported a mean peak reduction of 6.5 mm Hg after 12 months of treatment with 0.2% brimonidine, compared to 6.1 mm Hg with timolol, another common glaucoma medication .

Case Study: Long-term Efficacy

In a multicenter trial involving 443 subjects, brimonidine was administered twice daily for one year. The results indicated sustained efficacy without significant tachyphylaxis, showcasing its long-term viability as a treatment option .

Comparison with Preserved Formulations

A recent study compared preserved and preservative-free formulations of this compound. The preservative-free version showed comparable efficacy while enhancing corneal tear film stability and patient satisfaction over 12 weeks .

Neuroprotective Effects

Brimonidine's neuroprotective properties have been highlighted in various studies. It has shown protective effects against neuronal cell damage induced by kainate acid and glutamate in vitro, suggesting a potential role in preventing secondary neuronal degeneration in glaucoma .

Table 2: Neuroprotective Studies Summary

Study TypeFindings
In Vitro Studies Protection against glutamate-induced cytotoxicity
Animal Models Neuroprotection in rats subjected to acute retinal ischemia

Antimicrobial Activity

Recent research has explored the repurposing of brimonidine for its antimicrobial properties. A study investigated brimonidine-loaded nanofibers and found that it exhibited significant antimicrobial activity against various pathogens, indicating a potential new application for this compound beyond ophthalmology .

Side Effects and Tolerability

While brimonidine is generally well tolerated, some side effects have been noted. Common adverse reactions include dry mouth (33% incidence) and allergic responses (9%), though these are lower than those observed with other treatments like timolol .

Table 3: Side Effects Comparison

Side EffectBrimonidine (%)Timolol (%)
Dry Mouth 3319.4
Allergic Reactions 9Not specified
Burning/Stinging 28.141.9

Propiedades

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59803-98-4 (Parent)
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70911371
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70359-46-5
Record name Brimonidine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70359-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIMONIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine tartrate
Reactant of Route 2
Brimonidine tartrate
Reactant of Route 3
Brimonidine tartrate
Reactant of Route 4
Reactant of Route 4
Brimonidine tartrate
Reactant of Route 5
Brimonidine tartrate
Reactant of Route 6
Reactant of Route 6
Brimonidine tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.